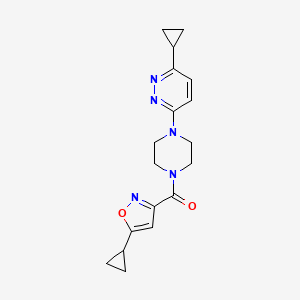

(5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c24-18(15-11-16(25-21-15)13-3-4-13)23-9-7-22(8-10-23)17-6-5-14(19-20-17)12-1-2-12/h5-6,11-13H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUWZHFVNCXBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant research findings.

The primary mechanism through which this compound exerts its effects is by acting as a positive allosteric modulator of the α7 nAChR subtype. This receptor is implicated in various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. Activation of α7 nAChRs enhances cognitive function and may alleviate symptoms associated with neurodegenerative diseases .

1. Modulation of Nicotinic Acetylcholine Receptors

Research indicates that the compound enhances the activity of α7 nAChRs, which are known for their role in cognitive processes and neuroprotection. The modulation of these receptors can lead to increased calcium ion influx and subsequent neuronal signaling, promoting synaptic plasticity .

2. Therapeutic Potential

The compound has been studied for its potential in treating:

- Cognitive impairments : It may improve memory and learning deficits associated with Alzheimer's disease.

- Parkinson's disease : By modulating α7 nAChRs, it could reduce L-DOPA-induced dyskinesia, a common side effect in chronic treatment .

- Schizophrenia : Its action on nAChRs may help mitigate cognitive deficits observed in patients .

3. Anti-inflammatory Effects

In addition to its neurological applications, there is evidence suggesting that this compound may possess anti-inflammatory properties. This could be beneficial in conditions where inflammation contributes to disease pathology, such as in neurodegenerative disorders .

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study conducted by Zhang et al. demonstrated that activation of α7 nAChRs could significantly alleviate symptoms in animal models of Parkinson's disease, suggesting that compounds like (5-Cyclopropylisoxazol-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone may offer therapeutic benefits .

- Another investigation found that positive allosteric modulation of α7 nAChRs resulted in improved cognitive function in rodent models, supporting the potential use of this compound in treating cognitive impairments .

Data Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs Identified :

(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Structure: Contains a chloropyrimidine-triazole-phenylamine scaffold linked to a 4-methylpiperazine methanone. Comparison: Both compounds share a piperazine-methanone core but differ in substituents. The target compound uses cyclopropyl heterocycles, whereas w3 employs chloro-pyrimidine and methyl-triazole groups.

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a, 7b) Structure: Aminopyrazole-thiophene methanones with varying nitrile or ester substituents. Comparison: These lack the piperazine linker and cyclopropyl groups, focusing instead on thiophene-based scaffolds.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s cyclopropyl groups likely reduce metabolic oxidation compared to w3’s chloropyrimidine and methyltriazole, which may increase metabolic stability .

- Its lower logP vs. w3 suggests improved aqueous solubility, critical for oral bioavailability.

- The absence of H-bond donors in the target compound may enhance membrane permeability relative to 7a and w3.

Research Findings and Limitations

- Metabolic Stability: Cyclopropyl groups are known to block cytochrome P450-mediated oxidation, suggesting superior metabolic stability for the target compound vs. w3’s chlorinated moiety .

- Data Gaps : Experimental bioactivity and ADMET data for the target compound are absent in the provided evidence, necessitating further validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.